molecular formula C13H12FNO3 B6511928 3-ethoxy-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione CAS No. 951464-69-0

3-ethoxy-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B6511928
CAS No.: 951464-69-0
M. Wt: 249.24 g/mol
InChI Key: SDDZNRFJJJOOSN-UHFFFAOYSA-N
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Description

The compound “3-ethoxy-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione” is a type of squaramide, which is a special class of carboxylic acid amines considered as vinylogous amides . Squaramides have attracted the attention of many scientists due to their unique properties as a result of their chemical structure: the rigid and aromatic character of the ring, and the probability to form four strong hydrogen bonds .


Molecular Structure Analysis

The molecular formula of the compound is C13H10F3NO3 . The structure of the compound includes a cyclobutene ring, which is a four-membered ring with one double bond . This ring is substituted with an ethoxy group, a fluorophenylmethylamino group, and two carbonyl groups .

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methylamino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-2-18-13-10(11(16)12(13)17)15-7-8-3-5-9(14)6-4-8/h3-6,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDZNRFJJJOOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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